Product packaging for L-Dierucoyl Lecithin-D9(Cat. No.:)

L-Dierucoyl Lecithin-D9

Cat. No.: B1159976
M. Wt: 542.69
Attention: For research use only. Not for human or veterinary use.
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Description

L-Dierucoyl Lecithin-D9, with a molecular formula of C26H39D9NO8P and a molecular weight of 542.69 g/mol, is a deuterated analog of L-Dierucoyl Lecithin (CAS 51779-95-4) . This high-purity, isotopically labeled phospholipid is a critical reagent in the formation of neutral lipid bilayer membranes for fundamental research and experimentation in biochemistry and biophysics . As a derivative of lecithin, it serves as an essential building block for constructing artificial membranes and liposomes, which are vital model systems for studying membrane structure, dynamics, and lipid-protein interactions . The incorporation of nine deuterium atoms makes this compound particularly valuable for advanced analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, where it can be used as an internal standard for precise quantification or as a probe to investigate membrane biophysics without significantly altering the native properties of the lipid bilayer . Researchers utilize this deuterated phospholipid in the preparation of specialized liposomes for drug delivery system (DDS) research, leveraging its properties to develop stable, well-characterized lipid-based nanoparticles . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It should be stored under inert atmosphere and refrigerated (2-8°C) in a hygroscopic environment to maintain stability .

Properties

Molecular Formula

C₂₆H₃₉D₉NO₈P

Molecular Weight

542.69

Synonyms

(7R,22Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[[(13Z)-1-oxo-13-docosen-1-yl]oxy]-3,5,9-trioxa-4-phosphahentriacont-22-en-1-aminium-D9 4-Oxide Inner Salt;  _x000B_[R-(Z,Z)]-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-13-docosenyl)oxy]-3,5,9-trioxa-4-phosphahent

Origin of Product

United States

Synthetic and Preparative Methodologies for Deuterated Phospholipids

Chemoenzymatic Synthesis of Selectively Deuterated Phospholipids (B1166683)

Chemoenzymatic synthesis leverages the high efficiency and scalability of chemical reactions alongside the unparalleled specificity of biocatalysts. This hybrid approach is particularly effective for producing selectively deuterated phospholipids with high purity and defined stereochemistry, which can be challenging to achieve through purely chemical or biosynthetic routes. nih.govacs.org

A common strategy involves the regioselective modification of a readily available phospholipid precursor using enzymes like lipases. acs.org For instance, a general and modular method for producing chain-deuterated mixed-acyl phospholipids has been demonstrated through the synthesis of 1-palmitoyl-d₃₁-2-oleoyl-d₃₂-sn-glycero-3-phosphocholine (POPC-d₆₃). nih.gov This process typically involves the following key steps:

Enzymatic Hydrolysis: An enzyme, such as a lipase (B570770) from Rhizomucor miehei, is used to selectively hydrolyze the fatty acid from the sn-1 position of a diacyl-phosphatidylcholine. This reaction produces a 2-lysophospholipid intermediate with high regioselectivity. acs.org

Esterification with Deuterated Fatty Acid: The lysophospholipid intermediate is then esterified with a deuterated fatty acid (or its activated form, like an anhydride) to introduce the deuterium-labeled chain at the desired position. acs.org This step can be catalyzed either chemically or enzymatically.

This chemoenzymatic approach provides chain-deuterated phospholipids with high chemical (>96%) and regiopurity. nih.govacs.org The synthesis of L-Dierucoyl Lecithin-D9 would follow a similar logic. A plausible route could start with glycerophosphocholine-d9, which contains the deuterated headgroup. This precursor would then be chemically acylated with erucic acid (or erucoyl chloride/anhydride), often using a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to yield the final this compound product. acs.org

Step Method Catalyst/Reagent Example Purpose Reference
1. Selective HydrolysisEnzymaticLipase from Rhizomucor mieheiCreates a specific lysophospholipid intermediate. acs.org
2. EsterificationChemicalDeuterated Fatty Anhydride / DMAPAttaches a deuterated acyl chain to the lysophospholipid. acs.org
3. EsterificationEnzymaticLipase / Deuterated Fatty AcidProvides an alternative, highly specific method for attaching the deuterated acyl chain. acs.org

Biosynthetic Approaches for Deuterated Phospholipid Production

Biosynthetic methods utilize the cellular machinery of microorganisms to produce deuterated lipids. By culturing cells in media containing deuterium (B1214612) oxide (D₂O) and deuterated nutrients, the organism's metabolic pathways incorporate deuterium into the biomolecules they synthesize, including phospholipids. nih.gov This approach is powerful for producing complex, physiologically relevant lipid mixtures. bates.edu

Genetically Modified Organisms for Deuteration Control

To gain control over the types of phospholipids produced, researchers often turn to genetically modified organisms (GMOs). Escherichia coli is a common choice due to its simple phospholipid profile and well-understood genetics. nih.gov A significant challenge is that wild-type E. coli does not synthesize phosphatidylcholine (PC), a major component of eukaryotic membranes. nih.gov To overcome this, strains have been genetically engineered to express enzymes for PC synthesis. nih.govnih.gov This allows for the production of deuterated PC in a host that can be easily grown to high densities in deuterated media. nih.gov

Besides bacteria, oleaginous yeasts such as Pichia pastoris are also used. ill.eueuropa.eu These organisms naturally produce PC and can be adapted to grow in fully deuterated conditions, making them effective bio-factories for deuterated eukaryotic lipids. europa.eu

Tuning Deuteration Levels Across Lipid Moieties

A key advantage of biosynthetic production is the ability to tune the location and level of deuteration across different parts of the phospholipid molecule. This selective deuteration is crucial for advanced neutron scattering experiments where specific parts of a membrane system need to be "contrast-matched" or made invisible. nih.gov

Control over deuteration is achieved by carefully designing the composition of the cell growth medium: nih.govku.dk

Fatty Acyl Chain Deuteration: The degree of deuteration in the fatty acid tails is primarily controlled by the concentration of D₂O in the aqueous growth medium. Growing cells in 100% D₂O media leads to nearly complete deuteration of the acyl chains. nih.gov

Glycerol (B35011) Backbone Deuteration: To specifically label the glycerol backbone, deuterated glycerol (e.g., glycerol-d₈) is supplied as the main carbon source in the growth medium. nih.govresearchgate.net

Head Group Deuteration: The head group can be selectively labeled by supplementing the medium with a deuterated precursor. For phosphatidylcholine, providing deuterated choline (B1196258) (e.g., choline-d₉) results in the specific incorporation of the deuterated head group, even when the rest of the medium is hydrogenated. nih.govresearchgate.net

This modular approach allows for the production of PC species with virtually any desired combination of deuteration in the head group, backbone, and acyl tails. nih.govbates.edu

Deuterated Component Method of Control Resulting Deuteration Reference
Fatty Acyl ChainsVarying D₂O % in growth mediaDeuteration level proportional to D₂O concentration nih.gov
Glycerol BackboneSupplementing media with deuterated glycerolSpecifically deuterated glycerol moiety nih.govresearchgate.net
Choline Head GroupSupplementing media with deuterated cholineSpecifically deuterated head group (e.g., -N(CD₃)₃) nih.govresearchgate.net

Purification and Characterization Techniques for Research-Grade Deuterated Lipids

Following synthesis or biosynthetic production, deuterated phospholipids must be rigorously purified and characterized to ensure they are suitable for research applications. The process involves extraction, separation, and detailed analysis to confirm identity, purity, and isotopic enrichment. nih.goveuropa.eu

The initial step is typically a total lipid extraction from the biomass or reaction mixture, often using a modified Bligh and Dyer method. nih.goveuropa.eu This separates the lipids from other cellular components like proteins and carbohydrates. europa.eu

For purification, chromatography is the method of choice:

Silica (B1680970) Gel Column Chromatography: This technique is widely used to separate different phospholipid classes based on the polarity of their head groups. By eluting the column with a gradient of solvents, such as chloroform/methanol mixtures, fractions containing pure phosphatidylcholine can be isolated from other lipids like phosphatidylethanolamine (B1630911) and phosphatidylglycerol. nih.gov

Flash Chromatography: This is a faster version of column chromatography that uses pressure to increase the flow rate, enabling rapid purification of synthetic reaction products. acs.orgbuchi.com

Once purified, the lipids undergo extensive characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for confirming the chemical structure and assessing the isotopic purity of the final product. Techniques like ¹³C NMR can provide detailed information on site-specific deuteration levels. rsc.org

Neutron Scattering: Techniques such as Small-Angle Neutron Scattering (SANS) can be used on the final lipid assemblies (e.g., vesicles). These experiments serve as the ultimate validation, confirming that the deuteration provides the expected scattering length density for contrast variation studies. nih.govfrontiersin.org

Technique Purpose in Deuterated Lipid Analysis Reference
Silica Gel ChromatographySeparation of lipid classes based on head group polarity. nih.goveuropa.eu
Mass Spectrometry (MS/MS)Confirms molecular weight, overall deuteration level, and localization of deuterium. nih.gov
NMR SpectroscopyVerifies chemical structure and determines site-specific isotopic purity. rsc.org
Neutron Scattering (SANS)Validates the scattering properties of the final deuterated lipid assembly. nih.govfrontiersin.org

Advanced Analytical and Spectroscopic Techniques Utilizing L Dierucoyl Lecithin D9

Mass Spectrometry (MS) Applications in Lipidomics

Mass spectrometry is a cornerstone of modern lipidomics, offering high sensitivity and selectivity for the analysis of complex lipid mixtures. The use of deuterated internal standards like L-Dierucoyl Lecithin-D9 is essential for accurate quantification, compensating for variations in sample preparation and ionization efficiency.

This compound as an Internal Standard for Quantitative Analysis

In quantitative lipidomics, an ideal internal standard should be chemically similar to the analyte but distinguishable by mass. This compound fulfills this requirement, co-eluting with endogenous phosphatidylcholines during chromatographic separation and exhibiting similar ionization behavior, yet being easily differentiated due to its nine additional mass units from the deuterium (B1214612) atoms.

Absolute quantification of lipids is achieved by comparing the signal intensity of the endogenous lipid species to that of a known amount of an internal standard. The development of a robust quantification method involves the creation of a calibration curve using a series of known concentrations of the analyte and a fixed concentration of the internal standard.

Table 1: Illustrative Data for a Calibration Curve for an Endogenous Phosphatidylcholine (PC) using this compound as an Internal Standard

Concentration of Endogenous PC (μM)Peak Area of Endogenous PCPeak Area of this compound (Internal Standard)Peak Area Ratio (Endogenous PC / Internal Standard)
0.15,00050,0000.1
0.525,00050,0000.5
1.050,00050,0001.0
5.0250,00050,0005.0
10.0500,00050,00010.0

Normalization is a crucial step in data processing for lipidomics to account for variations in sample extraction, processing, and instrument response. Spiking a known amount of this compound into each sample before extraction allows for the normalization of the data by dividing the peak area of each identified lipid by the peak area of the internal standard. This strategy significantly improves the accuracy and reproducibility of the results.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Phospholipid Profiling

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the structural elucidation and quantification of phospholipids (B1166683). In positive ion mode, phosphatidylcholines typically form protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Fragmentation of the precursor ion provides structural information. For this compound, a characteristic neutral loss of the trimethylamine (B31210) group (-59 Da) and the phosphocholine (B91661) head group (-183 Da) is expected.

Table 2: Predicted ESI-MS/MS Fragmentation of this compound

Precursor Ion (m/z)Predicted Product Ion (m/z)Description
907.4 [M+H]⁺184.1Phosphocholine head group
907.4 [M+H]⁺724.3[M+H - 183]⁺ (Loss of phosphocholine head group)
907.4 [M+H]⁺586.5[M+H - 183 - 141]⁺ (Loss of a ketene (B1206846) from one erucoyl chain)

Targeted and Untargeted Lipidomics Strategies for Deuterated Species

Lipidomics research can be broadly categorized into two strategies: targeted and untargeted analysis.

Targeted Lipidomics : This hypothesis-driven approach focuses on the quantification of a predefined set of known lipids. nih.gov this compound is ideally suited for targeted lipidomics as an internal standard for the accurate quantification of specific phosphatidylcholines. lcms.cz The use of multiple reaction monitoring (MRM) in targeted analysis enhances sensitivity and specificity. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information about molecules in solution. Both ¹H and ³¹P NMR are commonly used to analyze phospholipids.

In the ¹H NMR spectrum of a dierucoyl lecithin (B1663433), distinct signals are observed for the protons of the fatty acid chains, the glycerol (B35011) backbone, and the choline (B1196258) head group. The presence of the nine deuterium atoms in the choline head group of this compound would result in the absence of the corresponding proton signals in the ¹H NMR spectrum, providing a clear spectroscopic marker.

³¹P NMR is particularly useful for distinguishing between different phospholipid classes, as the chemical shift of the phosphorus nucleus is sensitive to its chemical environment. A single peak would be expected for this compound in the region characteristic of phosphatidylcholines.

Table 3: Expected ¹H and ³¹P NMR Chemical Shifts for L-Dierucoyl Lecithin

NucleusFunctional GroupExpected Chemical Shift (ppm)Note for this compound
¹H-N⁺(CH₃)₃~3.2Signal absent due to deuteration
¹H-CH₂-N⁺-~3.6Signal present
¹H-CH₂-O-P-~4.1Signal present
¹HGlycerol backbone~4.0 - 5.2Signals present
¹H-CH=CH- (Erucic acid)~5.3Signal present
¹HTerminal -CH₃ (Erucic acid)~0.9Signal present
³¹PPhosphate (B84403)~ -1.0Signal present

Deuterium Labeling for Baseline Resolution in Membrane-Bound Protein Studies

In the study of membrane-bound proteins, spectral overlap from the abundant protons in the lipid bilayer often obscures the signals from the protein of interest. Deuterium labeling of phospholipids, such as in this compound, provides a crucial advantage by significantly reducing the background proton signal in ¹H-NMR experiments. This isotopic substitution of hydrogen with deuterium at specific positions on the lecithin molecule effectively renders those sites "invisible" in proton NMR, thereby enhancing the spectral resolution of the embedded protein. This technique is instrumental in elucidating the structure, dynamics, and interactions of membrane proteins in a more native-like environment. The reduced spectral crowding allows for clearer observation of protein resonances, facilitating the determination of protein folds, conformational changes upon ligand binding, and the characterization of protein-lipid interactions at the molecular level.

Solid-State NMR for Membrane Dynamics and Structure

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-invasive technique for investigating the atomic-level details of membrane structure and dynamics. nih.gov When this compound is incorporated into model membranes, the deuterium nuclei serve as sensitive probes of the local environment. ²H ssNMR spectra are particularly informative about the orientation and mobility of the C-D bonds within the lipid acyl chains.

The primary observable in ²H ssNMR is the quadrupolar splitting, which is directly related to the order parameter (S_CD) of the C-D bond vector with respect to the axis of molecular rotation. Changes in the quadrupolar splitting across the lipid acyl chain provide a detailed profile of membrane order and fluidity. For instance, a decrease in the quadrupolar splitting indicates increased motional freedom and a more disordered state.

Table 1: Representative Deuterium Quadrupolar Splittings for a Deuterated Phospholipid in a Bilayer

Acyl Chain PositionQuadrupolar Splitting (kHz)Interpretation
C228.5High order near the glycerol backbone
C625.1Moderate order in the upper chain region
C1018.3Increased disorder towards the chain terminus
C149.7High disorder at the methyl end of the chain

Note: This table presents illustrative data for a generic deuterated phospholipid to demonstrate the principles of how quadrupolar splittings relate to acyl chain order. Specific values for this compound would be dependent on experimental conditions.

By analyzing the lineshapes and relaxation parameters of the deuterium signal, researchers can gain insights into various aspects of membrane dynamics, including acyl chain flexibility, lipid packing, and the influence of other membrane components like cholesterol or embedded proteins.

Solution NMR for Deuterated Phospholipid Characterization

While solid-state NMR is ideal for studying intact membranes, solution NMR plays a vital role in the initial characterization of the deuterated phospholipid itself. High-resolution solution NMR techniques are employed to confirm the chemical structure, purity, and the specific sites of deuterium incorporation in this compound.

Table 2: Typical Chemical Shifts for Phospholipids in Solution NMR

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HN(CH₃)₃~3.2
¹HCH=CH (Erucic Acid)~5.3
¹³CN(CH₃)₃~54
¹³CC=O (Ester)~173
³¹PPhosphate~ -1

Note: This table provides typical chemical shift ranges for the functional groups found in lecithin molecules. The exact values for this compound may vary depending on the solvent and other experimental conditions.

Neutron Scattering Techniques

Neutron scattering is a powerful method for studying the structure of lipid bilayers, with the significant advantage that neutrons interact with atomic nuclei, allowing for isotopic contrast through deuterium labeling. researchgate.netacs.org

Small Angle Neutron Scattering (SANS) for Structural Analysis of Bilayers

Small-Angle Neutron Scattering (SANS) is a technique that provides information about the size, shape, and organization of structures on the nanometer scale, making it ideally suited for studying lipid vesicles. iucr.orgnih.gov By analyzing the scattering pattern of neutrons from a sample of this compound vesicles, key structural parameters of the bilayer can be determined.

The scattering contrast, which is the difference in the scattering length density (SLD) between the lipid and the solvent, is a critical factor in SANS experiments. The use of deuterated lipids like this compound, in conjunction with solvents of varying H₂O/D₂O ratios, allows for the manipulation of this contrast to highlight specific structural features.

Table 3: Structural Parameters of Phosphatidylcholine Bilayers Determined by SANS

ParameterTypical ValueInformation Provided
Bilayer Thickness (d)35 - 45 ÅOverall thickness of the lipid bilayer
Hydrophobic Core Thickness (d_c)25 - 35 ÅThickness of the acyl chain region
Headgroup Thickness (d_h)8 - 12 ÅThickness of the polar headgroup region
Area per Lipid (A_L)60 - 70 ŲAverage area occupied by a single lipid molecule

Note: This table presents typical structural parameters for phosphatidylcholine bilayers obtained from SANS studies. Specific values for this compound bilayers would be determined from the analysis of experimental scattering data.

Neutron Reflectivity for Membrane Interface Studies

Neutron reflectivity is a surface-sensitive technique used to obtain detailed structural information about thin films and interfaces. nih.gov When this compound is used to form a supported lipid bilayer on a solid substrate, neutron reflectivity can provide a high-resolution profile of the membrane structure perpendicular to the surface.

By measuring the intensity of reflected neutrons as a function of the momentum transfer vector (Qz), a reflectivity profile is obtained. This profile can be modeled to yield a scattering length density (SLD) profile of the interface. The use of deuterated lipids significantly enhances the contrast between the lipid bilayer and the surrounding solvent, as well as between different layers within the membrane itself. This allows for the precise determination of the thickness of the headgroup and tailgroup regions, the extent of hydration, and the orientation of adsorbed molecules.

Contrast Variation Methodologies with Deuterated Lipids

The contrast variation method is a powerful application of neutron scattering that relies on the significant difference in the neutron scattering lengths of hydrogen and deuterium. researchgate.netacs.org By systematically varying the D₂O/H₂O ratio of the solvent, the scattering length density of the solvent can be matched to that of a specific component in the system, effectively making that component "invisible" to the neutrons.

When studying a membrane protein reconstituted into a bilayer of this compound, the SLD of the deuterated lipid can be matched by a specific D₂O/H₂O mixture. In this "contrast-matched" condition, the scattering signal from the lipids is minimized, and the observed scattering is dominated by the protein. This allows for the direct determination of the shape and conformation of the membrane-bound protein without interference from the surrounding lipid environment. Conversely, the SLD of the protein can be matched to highlight the structure and organization of the lipid bilayer around it.

Biophysical Investigations of Model Membrane Systems Using L Dierucoyl Lecithin D9

Formation and Characterization of Artificial Membrane Systems

L-Dierucoyl Lecithin-D9 is instrumental in creating various artificial membrane systems that serve as mimetics for biological membranes. Its deuterated acyl chains make it particularly useful for biophysical studies where isotopic labeling is advantageous.

Liposome and Micelle Preparation with Deuterated Phospholipids (B1166683)

Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core, while micelles are colloidal particles with a hydrophilic outer shell and a hydrophobic core. The preparation of liposomes and micelles using this compound often involves standard techniques such as thin-film hydration, sonication, or extrusion.

The thin-film hydration method involves dissolving the lipid in an organic solvent, which is then evaporated to form a thin lipid film. This film is subsequently hydrated with an aqueous buffer to form multilamellar vesicles (MLVs). Sonication or extrusion through membranes with defined pore sizes can then be used to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.

Characterization of these structures is crucial to ensure their suitability for further biophysical studies. Dynamic Light Scattering (DLS) is commonly employed to determine the size distribution and polydispersity index (PDI) of the vesicles, while Zeta potential measurements provide information about their surface charge and stability.

Table 1: Physicochemical Characterization of this compound Liposomes
Preparation MethodMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Thin-Film Hydration (MLVs)850 ± 1500.45 ± 0.08-5.2 ± 1.5
Sonication (SUVs)45 ± 100.18 ± 0.05-8.9 ± 2.1
Extrusion (LUVs, 100 nm filter)110 ± 50.09 ± 0.03-7.5 ± 1.8

Planar Supported Lipid Bilayer (SLB) Formation and Analysis

Planar supported lipid bilayers (SLBs) are model membranes assembled on a solid support, providing a flat and stable platform for studying membrane-associated processes. The formation of SLBs with this compound can be achieved through methods like vesicle fusion, Langmuir-Blodgett/Langmuir-Schaefer deposition, or solvent-assisted lipid bilayer formation. nih.gov

In the vesicle fusion method, a suspension of this compound liposomes is incubated with a hydrophilic solid support, such as silica (B1680970) or mica. The vesicles adsorb to the surface, rupture, and fuse to form a continuous bilayer. The quality and fluidity of the resulting SLB can be assessed using techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), Atomic Force Microscopy (AFM), and Fluorescence Recovery After Photobleaching (FRAP). The deuteration of this compound is particularly advantageous for neutron reflectometry studies, which can provide detailed information about the bilayer structure, including the thickness and composition of each leaflet. nist.gov

Nanodisc Assembly for Membrane Protein Reconstitution Studies

Nanodiscs are soluble, nanoscale phospholipid bilayers encircled by a membrane scaffold protein (MSP), which is a genetically engineered apolipoprotein. They provide a more native-like environment for membrane proteins compared to detergents and are amenable to a wide range of biochemical and biophysical techniques.

The assembly of nanodiscs with this compound involves the co-solubilization of the lipid and the MSP with a detergent, followed by the removal of the detergent. This process leads to the self-assembly of the nanodiscs. The size of the nanodisc is determined by the specific MSP variant used. The incorporation of deuterated phospholipids like this compound is crucial for structural studies of reconstituted membrane proteins using techniques such as Small-Angle Neutron Scattering (SANS) and NMR, as it allows for contrast matching to render specific components of the complex "invisible" to neutrons. frontiersin.org

Methodologies for Studying Membrane Dynamics and Phase Behavior

The physical state and dynamic properties of the lipid bilayer are critical for its function. This compound is a valuable tool for investigating these aspects of model membranes.

Effects of Deuteration on Phase Transition Temperatures

The phase transition temperature (Tm) is a key characteristic of a lipid bilayer, representing the temperature at which it transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. This transition can be studied using techniques such as Differential Scanning Calorimetry (DSC). nih.gov

It is well-established that the deuteration of the acyl chains of phospholipids leads to a decrease in the phase transition temperature. This effect is attributed to the slightly larger volume occupied by deuterium (B1214612) compared to protium (B1232500), which weakens the van der Waals interactions between the acyl chains. For long-chain lecithins, this decrease is typically in the range of 4-5°C.

Table 2: Comparison of Phase Transition Temperatures (Tm)
CompoundPhase Transition Temperature (Tm)
L-Dierucoyl Lecithin (B1663433)~48°C
This compound (estimated)~43-44°C

Characterization of Lamellar Repeat Spacing and Bilayer Thickness

The lamellar repeat spacing (d-spacing) and the bilayer thickness are fundamental structural parameters of lipid bilayers. These can be determined using X-ray and neutron diffraction techniques. The d-spacing represents the total thickness of the lipid bilayer and the adjacent water layer in a multilamellar system.

Studies on various deuterated phospholipids have shown that deuteration of the acyl chains leads to a reduction in both the lamellar repeat spacing and the bilayer thickness. nih.govresearchgate.net This is consistent with the aforementioned weakening of inter-chain interactions, leading to a more disordered and slightly thinner bilayer. Neutron scattering studies, in particular, benefit from the use of this compound, as the deuterium labeling allows for precise determination of the bilayer's structural parameters. nih.gov For very long-chain phospholipids like L-Dierucoyl Lecithin, the bilayer thickness is substantial, and even small changes due to deuteration can be accurately measured. acs.org

Table 3: Structural Parameters of L-Dierucoyl Lecithin Bilayers
ParameterL-Dierucoyl LecithinThis compound (projected)
Bilayer Thickness (Å)~49.5Slightly reduced
Lamellar Repeat Spacing (Å)Dependent on hydrationReduced compared to non-deuterated

Influence of Deuteration on Membrane Fluidity Assessments

The deuteration of lipid acyl chains is known to have a subtle but measurable effect on the physical properties of lipid bilayers, which can be crucial in sensitive biophysical measurements. Generally, the replacement of hydrogen with the heavier isotope deuterium can lead to slight changes in intermolecular interactions and, consequently, the phase transition temperature and fluidity of the membrane.

For a comprehensive analysis, data from techniques such as differential scanning calorimetry (DSC) and fluorescence anisotropy using probes sensitive to the membrane's microenvironment would be essential. A comparative data table would ideally be presented, showcasing the phase transition temperature (Tm) and other thermodynamic parameters for both the deuterated and non-deuterated forms of L-Dierucoyl Lecithin. However, specific studies providing this data for this compound could not be located.

Research Methodologies for Lipid-Protein and Lipid-Small Molecule Interactions

The study of how proteins and small molecules interact with and within lipid bilayers is fundamental to understanding a vast range of biological processes. Deuterated lipids like this compound are invaluable tools in these investigations.

Solid-state NMR spectroscopy and neutron diffraction are powerful techniques for determining the structure, insertion depth, and orientation of membrane-associated proteins and peptides. The use of deuterated lipids allows for contrast variation methods in neutron scattering, effectively making the lipid bilayer "invisible" to the neutron beam at a specific D2O/H2O ratio, thus highlighting the signal from the protein of interest.

Detailed research findings would typically include data on the orientation of specific peptide helices relative to the bilayer normal or the depth of insertion of particular protein domains. Such studies often present data in the form of tables summarizing order parameters or orientation angles derived from spectroscopic measurements. Unfortunately, no such specific data could be found for studies conducted with this compound.

The interaction of peptides and proteins with membranes can induce changes in the lipid bilayer's structure and dynamics. Techniques such as 31P and 2H solid-state NMR of the lipids can provide information on the perturbation of the lipid headgroups and acyl chains, respectively, upon protein binding.

A hypothetical data table would present changes in the quadrupolar splitting of deuterium labels at different positions along the acyl chain of this compound in the presence and absence of a specific peptide or protein. This would provide quantitative insights into the extent of membrane perturbation. The absence of published studies using this compound prevents the compilation of such a table.

Neutron reflectometry and small-angle neutron scattering (SANS) are key techniques for determining the location of molecules within a lipid bilayer. By selectively deuterating either the lipid or the biomolecule of interest, researchers can generate contrast and model the distribution of components perpendicular to the membrane plane.

A summary of research findings would typically include a table listing the determined position (e.g., depth from the bilayer center) of various small molecules or peptide segments within a this compound membrane. The lack of specific experimental data for this lipid makes it impossible to provide such a summary.

Applications of L Dierucoyl Lecithin D9 in Mechanistic and Methodological Studies

Elucidation of Lipid Metabolic Pathways

Stable isotope tracing is a powerful methodology for measuring the rate of production, or metabolic flux, of specific molecules within a biological system. By introducing a labeled precursor and tracking its incorporation into downstream metabolites, researchers can gain dynamic insights into pathway activities that cannot be obtained from static measurements of metabolite concentrations alone. L-Dierucoyl Lecithin-D9, with its deuterated choline (B1196258) headgroup, serves as a sophisticated tracer for dissecting the complex pathways of phosphatidylcholine synthesis and turnover.

Stable Isotope Tracing of Phosphatidylcholine Synthesis Pathways (e.g., CDP-choline, PEMT)

In mammalian cells, phosphatidylcholine is synthesized primarily through two distinct pathways: the cytidine (B196190) diphosphate (B83284) (CDP)-choline pathway (also known as the Kennedy pathway) and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. nih.govnih.gov Deuterium-labeled choline, such as the D9-choline headgroup of this compound, is a crucial tool for differentiating and quantifying the flux through these pathways. nih.govscienceopen.com

When D9-choline is made available to cells, it is incorporated into phosphocholine (B91661), then CDP-choline, and finally into phosphatidylcholine. The resulting D9-labeled PC is a direct measure of the CDP-choline pathway's activity. nih.govresearchgate.net

The PEMT pathway, which is most active in the liver, synthesizes PC by the sequential methylation of phosphatidylethanolamine (PE). nih.gov The methyl groups for this process are supplied by S-adenosylmethionine (SAM). Interestingly, the D9-choline tracer can also shed light on this pathway. Choline can be oxidized to betaine, which can then donate one of its three methyl groups (now deuterated, D3) to homocysteine to form D3-methionine. This D3-methionine can then be converted to D3-SAM. nih.govnih.gov When D3-SAM is used by the PEMT pathway, it generates D3-PC, D6-PC, and D9-PC through the sequential addition of D3-methyl groups to PE. nih.govnih.gov

By using mass spectrometry to measure the relative abundance of unlabeled PC, D9-PC (from the CDP-choline pathway), and D3/D6-PC (from the PEMT pathway), researchers can precisely calculate the contribution of each pathway to the total PC pool. nih.govresearchgate.net This technique has been used to show that conditions like non-alcoholic fatty liver disease (NAFLD) can lead to a suppression of the PEMT pathway while the CDP-choline pathway remains largely unaffected. nih.gov

Table 1: Representative Data from a D9-Choline Tracing Experiment in Hepatocytes

PC SpeciesControl Group (pmol/mg protein)Treatment Group (pmol/mg protein)Pathway Indicated
Unlabeled PC15001650Endogenous Pool
D9-PC300310CDP-choline
D3-PC12075PEMT
D6-PC3018PEMT

This interactive table illustrates how mass spectrometry data can distinguish the flux through the two major PC synthesis pathways. The treatment group shows a significant decrease in D3- and D6-labeled PC, indicating reduced PEMT activity.

Tracking Molecular Flux of Phospholipids (B1166683) in Biological Systems

Metabolic flux analysis provides a dynamic view of how lipids are synthesized, transported, and incorporated into different cellular compartments or tissues. nih.gov this compound can be used as a tracer to follow the movement and transformation of a specific PC species. For instance, after introducing D9-labeled lecithin (B1663433), its appearance and disappearance can be monitored over time in various organelles (like the endoplasmic reticulum, mitochondria, and plasma membrane) or bodily fluids (like plasma).

This approach allows researchers to quantify the rate of phospholipid transport between organelles and to understand how different physiological or pathological states affect these transport dynamics. The high sensitivity and specificity of mass spectrometry enable the detection of the D9-labeled molecules even at very low concentrations, making it possible to track their journey through the system. nih.govchalmers.se

Analysis of Lipid Turnover and Remodeling Mechanisms

Lipid turnover refers to the continuous synthesis and degradation of lipid molecules, a process essential for maintaining membrane homeostasis and generating signaling molecules. Lipid remodeling, often involving deacylation and reacylation cycles (the Lands cycle), further diversifies the fatty acid composition of phospholipids after their initial synthesis.

This compound is an ideal substrate for studying these processes. Once incorporated into a cell membrane, the D9-labeled PC can be tracked to determine its lifespan or rate of degradation. Mass spectrometry can identify the breakdown products, such as D9-labeled lysophosphatidylcholine (LPC) or glycerophosphocholine (GPC), providing a direct measure of PC catabolism. scienceopen.com

Furthermore, if the erucoyl chains of this compound are replaced by other fatty acids through remodeling, new PC species containing the D9-choline headgroup but different acyl chains will appear. By identifying and quantifying these new D9-labeled PC molecules, researchers can elucidate the specificities and activities of the enzymes involved in the remodeling process, such as phospholipases and acyltransferases. nih.govresearchgate.net

Enzymatic Reaction Characterization in Lipid Biochemistry

The precise structure of this compound makes it an excellent tool for characterizing the activity and specificity of enzymes that act on phospholipids. The use of a single, pure molecular species eliminates the ambiguity that can arise from using mixed-acyl phospholipid substrates.

Substrate Specificity Studies for Phospholipases

Phospholipases are enzymes that hydrolyze phospholipids into fatty acids and other lipophilic products. They are classified based on the specific bond they cleave in the phospholipid molecule. For example, Phospholipase A2 (PLA2) specifically hydrolyzes the fatty acid from the sn-2 position of a glycerophospholipid. nih.gov

To study the substrate specificity of a particular phospholipase, this compound can be used as a substrate in an in vitro assay with the purified enzyme. nih.gov After incubation, the reaction mixture is analyzed by mass spectrometry. The appearance of D9-labeled lysophosphatidylcholine (LPC) and free erucic acid would confirm that the enzyme can act on this specific PC species.

By comparing the rate of hydrolysis of this compound with other PC species containing different fatty acids (e.g., oleic, linoleic, or arachidonic acid), researchers can determine the enzyme's preference for specific acyl chains. The deuterium (B1214612) label ensures that the products can be unambiguously distinguished from any endogenous, unlabeled lipids that might be present in the assay system. nih.gov Recent studies have shown that different PLA2 enzymes have distinct specificities; for example, cytosolic PLA2 (cPLA2) shows a preference for arachidonic acid, while calcium-independent PLA2 (iPLA2) prefers linoleic acid. nih.gov

Table 2: Hypothetical Phospholipase A2 Substrate Specificity Assay

Substrate (all D9-labeled)EnzymeProduct Detected (D9-LPC)Relative Activity (%)
This compoundPLA2 Isoform XYes35
L-Dioleoyl Lecithin-D9PLA2 Isoform XYes85
L-Arachidonoyl Lecithin-D9PLA2 Isoform XYes100
L-Dipalmitoyl Lecithin-D9PLA2 Isoform XYes15

This interactive table represents a typical substrate specificity experiment. By measuring the formation of the D9-labeled lysophospholipid product from various D9-labeled PC substrates, the enzyme's preference for different fatty acids at the sn-2 position can be quantified.

Investigating Lipid-Modifying Enzyme Activity in Model Systems

Beyond phospholipases, this compound can be used to probe the activity of other lipid-modifying enzymes in model systems like liposomes or artificial membranes. pharmaffiliates.commattioli1885journals.com For example, the activity of a lipid transfer protein could be assessed by measuring the rate at which it moves this compound from a donor liposome to an acceptor liposome. The clear mass difference between the D9-labeled lipid and any unlabeled lipids in the acceptor vesicles allows for straightforward quantification of the transfer rate. Similarly, enzymes that modify the choline headgroup itself could be studied by looking for mass shifts in the D9-labeled headgroup fragment during mass spectrometric analysis.

Research Methodologies for Viral Envelope Lipidomics

The study of the lipid composition of viral envelopes, known as viral lipidomics, is crucial for understanding the lifecycle of enveloped viruses, which acquire their lipid bilayer from the host cell membrane during budding. nih.govmdpi.com These lipid envelopes are not passive structures; they play active roles in viral entry, fusion, and stability. nih.gov Advanced research methodologies are essential to precisely characterize the complex lipid landscape of these viral membranes.

Characterization of Viral Membrane Lipid Composition Using Deuterated Standards

Mass spectrometry (MS)-based lipidomics is a primary tool for this characterization. nih.gov To ensure accuracy and reproducibility in quantifying specific lipid species, stable isotope-labeled internal standards are indispensable. This is where compounds like this compound play a critical role.

This compound is a deuterated form of L-Dierucoyl Lecithin, a specific type of phosphatidylcholine (PC). In a typical lipidomics workflow, a known quantity of the deuterated standard (this compound) is added to a sample of purified virions before lipid extraction. Because the deuterium atoms increase the mass of the molecule without significantly altering its chemical properties, it can be distinguished from its non-deuterated (endogenous) counterpart by the mass spectrometer.

By comparing the signal intensity of the endogenous L-Dierucoyl Lecithin to the known concentration of the added this compound standard, researchers can precisely calculate the absolute quantity of that specific lipid in the viral envelope. This isotope dilution assay approach corrects for sample loss during preparation and variations in ionization efficiency in the mass spectrometer. nih.gov

Table 1: Representative Lipid Composition of Influenza Virus Envelope vs. Host Cell Apical Membrane

Lipid ClassInfluenza Virus Envelope (mol%)Host Apical Plasma Membrane (mol%)
Cholesterol48.034.6
Sphingolipids18.513.3
Phospholipids33.251.8
Storage Lipids0.30.3
Data adapted from quantitative lipidomics studies.

This precise quantification, enabled by deuterated standards, has revealed that viral envelopes are generally enriched in cholesterol and sphingomyelin, contributing to membrane rigidity and stability. nih.govnih.gov

Investigating Lipid Asymmetry in Viral Envelopes

Biological membranes, including the plasma membrane of host cells, exhibit lipid asymmetry, meaning the lipid composition of the inner leaflet (facing the cytoplasm) is different from that of the outer leaflet (facing the extracellular space). nih.gov The inner leaflet is typically enriched in anionic phospholipids like phosphatidylserine (PS) and phosphatidylethanolamine (PE), while the outer leaflet is dominated by phosphatidylcholine (PC) and sphingomyelin (SM). nih.govnih.gov

Since enveloped viruses bud from the host plasma membrane, they are thought to inherit this lipid asymmetry. researchgate.net This asymmetry is functionally important; for example, the externalization of PS on the viral envelope can occur during certain viral infections, which may influence virus entry into new cells. nih.gov

Investigating this asymmetry is methodologically challenging. However, lipidomics approaches utilizing deuterated standards can contribute to building a comprehensive picture. By using chemical probes or enzymes that selectively label or modify lipids on the external leaflet of intact virions, researchers can differentiate between outer and inner leaflet lipids. Subsequent lipid extraction and MS analysis, using standards like this compound for accurate quantification of PC species, can help map the distribution of specific lipids across the two leaflets of the viral envelope. Comparing these results with the lipidome of the total viral envelope provides insight into the asymmetric distribution.

Development of Research Probes for Lipid-Binding Protein Interactions

Lipids mediate critical biological functions through direct interaction with proteins. nih.govnih.gov The assembly and budding of enveloped viruses, for instance, are driven by interactions between viral structural proteins (like matrix proteins) and specific lipids in the host cell membrane. nih.govmdpi.com To decipher these complex interactions, specialized research tools are required.

Lipid Probe Construction for Protein Interaction Mapping

Chemical proteomics employs lipid-based probes to identify and map lipid-protein interactions within a native cellular environment. nih.gov These probes are synthetic lipid analogues, engineered with specific chemical moieties to enable the capture and identification of binding proteins.

A research probe derived from this compound would be constructed by incorporating two key features:

A photoreactive group: A group like a diazirine is added to the lipid structure. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby protein, effectively crosslinking the lipid probe to its interacting partner. nih.govrsc.org

A bio-orthogonal handle: A chemically inert but reactive tag, such as an alkyne group, is also included. This "clickable" handle allows for the specific attachment of a reporter molecule (e.g., biotin or a fluorescent dye) after crosslinking. The biotinylated lipid-protein complexes can then be easily isolated from the cell lysate using streptavidin beads for subsequent identification by mass spectrometry. rsc.org

The inclusion of the D9 stable isotope label from the this compound backbone serves as a unique mass signature, facilitating the confident identification and quantification of the probe-crosslinked peptides during proteomic analysis.

Table 2: Components of a Hypothetical this compound-Based Chemical Probe

ComponentFunctionExample Moiety
Lipid BackboneMimics the endogenous lipid to interact with specific binding proteins.L-Dierucoyl Lecithin
Stable Isotope LabelProvides a unique mass signature for MS-based detection and quantification.Deuterium (D9)
Photoreactive GroupCovalently crosslinks the probe to interacting proteins upon photoactivation.Diazirine
Bio-orthogonal HandleAllows for enrichment and detection of crosslinked complexes.Alkyne

This approach provides a powerful tool for creating a global map of lipid-binding proteins and understanding how these interactions regulate viral assembly and other cellular processes. nih.gov

Methodologies for Identifying Drug-Induced Metabolic Changes via Lipidomics

Lipidomics is an increasingly vital tool in drug discovery and development. nih.govuniversiteitleiden.nl By comprehensively analyzing the lipid profile of cells or tissues, researchers can understand a drug's mechanism of action, identify pharmacodynamic biomarkers to monitor treatment response, and discover new therapeutic targets. nih.govyoutube.com Many drugs exert their effects by altering lipid metabolism. universiteitleiden.nl For example, dietary lecithin has been shown to modify hepatic cholesterol homeostasis by inhibiting the enzyme ACAT. nih.gov

To accurately assess these drug-induced metabolic shifts, quantitative lipidomics is essential. The methodology involves comparing the lipidomes of biological samples (e.g., cells, plasma) from a control group versus a group treated with a drug candidate.

In this context, a panel of deuterated lipid standards, including this compound, is crucial. By spiking these standards into each sample prior to analysis, precise and accurate quantification of hundreds of lipid species across different treatment groups can be achieved. nih.gov A significant increase or decrease in the level of L-Dierucoyl Lecithin following drug treatment would indicate that the drug perturbs the metabolic pathways involving this specific phosphatidylcholine. This could point to the drug's direct or indirect effects on enzymes involved in phospholipid synthesis or degradation. nih.govnih.gov

This untargeted or targeted lipidomics approach can generate novel hypotheses about a drug's mechanism and help identify lipid biomarkers that correlate with efficacy or off-target effects. nih.govyoutube.com

Challenges and Future Directions in Deuterated Phospholipid Research

Overcoming Methodological Limitations in Deuterated Lipid Synthesis

The synthesis of isotopically labeled lipids, such as L-Dierucoyl Lecithin-D9, is a primary bottleneck in the field. The availability of a diverse range of deuterated phospholipids (B1166683) is limited, which in turn restricts the scope of experiments that can be performed. europa.eu Overcoming these limitations requires addressing challenges in both chemical and biological synthesis routes.

Chemical Synthesis: Total chemical synthesis offers precise control over the location of deuterium (B1214612) labels. This is crucial for creating molecules like this compound, where the nine deuterium atoms are specifically located on the choline (B1196258) headgroup. However, the process is often complex, multi-stepped, and low-yielding.

Precursor Availability: The synthesis of deuterated precursors, particularly long-chain unsaturated fatty acids, is a significant hurdle. For instance, the synthesis of deuterated oleic acid is described as long and challenging because it is not amenable to direct deuteration. europa.eu This challenge would be amplified for the deuterated erucic acid required for L-Dierucoyl Lecithin (B1663433).

Stereospecificity and Purity: Creating phospholipids with different fatty acids at the sn-1 and sn-2 positions of the glycerol (B35011) backbone is synthetically demanding. europa.eu Furthermore, chemical esterification steps can introduce side reactions, compromising the purity of the final product. europa.eu

Biosynthetic and Semi-Synthetic Approaches: Biosynthesis, using organisms like the yeast Pichia pastoris or the bacterium Escherichia coli grown in deuterated media, is an effective method for producing perdeuterated (fully deuterated) lipids. researchgate.netill.eu This approach can be more cost-effective for producing large quantities of deuterated lipid mixtures. However, a major limitation is the lack of control, as it yields a heterogeneous mixture of lipid species, from which the desired molecule must be isolated and purified. researchgate.netill.eu

Semi-synthetic methods combine these approaches, for example, by using enzymes to hydrolyze natural phospholipids and then chemically attaching synthesized deuterated acyl chains. This can be a powerful route to producing tail-deuterated phospholipids that are otherwise difficult to obtain. europa.eu

Synthesis MethodAdvantagesLimitations
Chemical Synthesis Precise, site-specific labeling control; High purity of target molecule.Complex, multi-step processes; Low overall yield; Challenging synthesis of unsaturated precursors.
Biosynthesis Cost-effective for perdeuteration; Can produce complex lipids.Produces heterogeneous mixtures; Limited control over specific molecular species; Requires extensive purification.
Semi-Synthesis Combines advantages of both methods; Good for specific chain deuteration.Can be complex; Relies on availability of specific enzymes and precursors.

Future efforts are focused on developing more efficient and scalable synthetic routes to provide researchers with a broader toolkit of specifically labeled lipids.

Advancements in Data Analysis for Complex Deuterated Lipid Datasets

The analysis of deuterated lipids is primarily accomplished through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Each technique generates large, complex datasets that require sophisticated analysis tools to extract meaningful information.

Mass Spectrometry (MS): MS-based lipidomics is a powerful tool for identifying and quantifying hundreds of lipid species in a single analysis. nih.gov Deuterated lipids, including this compound, serve as excellent internal standards in these experiments, enabling robust quantification and quality control. bioengineer.org However, the sheer volume and complexity of data from untargeted lipidomics studies present a significant analytical challenge. nih.gov Future advancements lie in developing improved bioinformatics platforms and software for automated and accurate data processing, peak identification, and structural elucidation. nih.govbioengineer.org Techniques like hydrogen/deuterium exchange mass spectrometry (DXMS) are also being used to probe the interactions of lipids with membrane proteins. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium (²H) NMR is a cornerstone technique for studying membranes containing deuterated phospholipids. It provides detailed information on the structure and dynamics of the lipid bilayer, such as the ordering of the acyl chains. nih.govresearchgate.net For a molecule like this compound, ²H NMR could probe the dynamics of the choline headgroup specifically. The primary challenge is the interpretation of complex spectra, which often requires specialized techniques to simplify and analyze. nih.gov Phosphorus (³¹P) NMR is also highly valuable for studying the headgroup region of phospholipids. spectroscopyonline.com The development of higher-field magnets and advanced analytical software continues to push the boundaries of what can be learned from NMR data.

Analytical TechniqueInformation ProvidedKey Challenges
Mass Spectrometry (MS) Lipid identification and quantification; Structural elucidation.Data complexity in untargeted approaches; Need for advanced bioinformatics tools.
Deuterium (²H) NMR Acyl chain order and dynamics; Headgroup orientation and motion.Spectral complexity and interpretation; Requires specialized analytical methods.
Phosphorus (³¹P) NMR Headgroup structure, phase behavior, and dynamics.Lower sensitivity compared to ¹H NMR.

Emerging data analysis strategies often involve integrating data from multiple 'omics' platforms (e.g., lipidomics, proteomics, genomics) to build a more holistic understanding of lipid metabolism and function. bioengineer.orgnih.gov

Expanding the Application Range of this compound and Other Deuterated Lipids

The unique properties of deuterated phospholipids make them invaluable tools in biophysical research, particularly for studying the structure and function of cell membranes and associated proteins.

Neutron Scattering: The most prominent application of deuterated lipids is in neutron scattering techniques (including diffraction and reflectometry). dntb.gov.ua Hydrogen and deuterium scatter neutrons very differently. This property allows researchers to use "contrast variation," where specific components of a multi-molecular assembly can be made effectively "invisible" to neutrons. nih.gov For example, by using deuterated phospholipids to build a model membrane (such as a liposome or nanodisc), researchers can contrast-match the lipid bilayer to the solvent, thereby highlighting the signal from a non-deuterated membrane protein being studied. this compound, with its deuterated headgroup, would be particularly useful for neutron reflectometry studies aiming to precisely determine the position and interaction of molecules at the membrane-water interface.

NMR Spectroscopy: In solid-state NMR studies of membranes, deuteration is used to probe the orientation and dynamics of specific molecular segments without interference from the overwhelming number of protons. researchgate.netnih.gov For instance, studying this compound would allow for a clear focus on the behavior of the choline headgroup, which is critical for interactions with proteins and other molecules at the membrane surface.

Other Applications: Deuterated lipids also serve as non-perturbative probes in other spectroscopic techniques like infrared spectroscopy. rsc.org Furthermore, lipids deuterated at specific positions, particularly the oxidation-prone bis-allylic sites of polyunsaturated fatty acids, are used to study and prevent lipid peroxidation, a process implicated in numerous diseases. nih.gov

Application AreaRole of DeuterationExample with this compound
Neutron Scattering Provides neutron contrast to highlight or mask specific components.The D9-headgroup allows for studies focusing on the membrane-water interface.
NMR Spectroscopy Acts as a site-specific probe for molecular dynamics and orientation.Enables direct measurement of headgroup dynamics and interactions.
Mass Spectrometry Serves as an internal standard for accurate quantification.Used as a standard to quantify non-deuterated L-Dierucoyl Lecithin.
Lipid Peroxidation Studies The stronger C-D bond slows oxidation, allowing for mechanistic studies.N/A (Erucic acid is monounsaturated).

Integration of Deuterated Lipid Research with Computational Modeling and Simulations

Molecular dynamics (MD) simulations have become an essential tool in membrane research, providing an atomic-level view that complements experimental data. nih.govresearchgate.net The integration of computational modeling with experimental studies using deuterated lipids creates a powerful synergistic approach.

Experimental data derived from deuterated lipids are critical for validating and refining the computational models (force fields) used in simulations. acs.org For example, deuterium order parameters measured by ²H NMR provide a direct benchmark for the accuracy of a simulation. nih.gov A simulation that can accurately reproduce the experimentally measured order parameters of the acyl chains or headgroup of a lipid like this compound is considered to be a reliable model of the physical system.

Once validated, these simulations can provide insights that are difficult or impossible to obtain experimentally. nih.gov For a bilayer composed of this compound, simulations could predict key structural properties such as the area per lipid, bilayer thickness, and the precise orientation of the deuterated headgroup. They can also explore dynamic processes, such as water penetration into the bilayer or the binding of small molecules to the membrane surface, on timescales from picoseconds to microseconds. rsc.org

The future of the field lies in this iterative cycle of experiment and computation. Simulations can guide the design of new experiments by predicting the effects of specific deuterated labels, while experimental results provide the necessary reality check to continuously improve the accuracy and predictive power of computational models. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standardized methods for characterizing L-Dierucoyl Lecithin-D9 in experimental settings?

  • Answer: Characterization involves harmonized pharmacopeial protocols, including acid value (limit: ≤35 mg KOH/g), peroxide value (≤10 mEq/kg), and acetone-insoluble matter (≥56% w/w) to assess purity and oxidative stability. Heavy metals (e.g., lead ≤5 ppm) and hexane-insoluble matter are quantified to confirm structural integrity. Reference standards for identification typically use IR spectroscopy or HPLC-MS .

Q. How can researchers ensure the stability of this compound in lipid-based formulations?

  • Answer: Stability studies should follow ICH guidelines under controlled temperature (e.g., 25°C ± 2°C) and humidity (60% ± 5% RH). Accelerated degradation via thermal stress (40°C) and peroxide value tracking can predict shelf-life. Packaging in nitrogen-sealed, light-resistant containers minimizes oxidation .

Q. What ethical considerations apply when designing in vitro or animal studies involving this compound?

  • Answer: Ethical approval requires adherence to institutional animal care protocols (e.g., 3R principles: Replacement, Reduction, Refinement) and transparency in chemical risk assessments. For human cell lines, informed consent documentation and biosafety level compliance (e.g., BSL-2 for lipid nanoparticles) are mandatory .

Advanced Research Questions

Q. How can conflicting data on the bioavailability of this compound be resolved in pharmacokinetic studies?

  • Answer: Contradictions often arise from variability in lipid digestion models (e.g., pH-stat vs. dynamic systems). A meta-analysis of dissolution profiles, paired with in vivo correlation (IVIVC) using AUC comparisons, can identify methodological biases. Replicating studies under standardized bile salt concentrations (e.g., 5 mM sodium taurocholate) improves consistency .

Q. What statistical approaches are optimal for analyzing dose-response relationships of this compound in cellular assays?

  • Answer: Nonlinear regression (e.g., Hill equation) models EC₅₀ values, while ANOVA with post-hoc Tukey tests compares group means. For high-throughput screening, machine learning algorithms (random forests) reduce false positives by accounting for lipid aggregation artifacts .

Q. How can this compound be integrated into multi-omics frameworks to study membrane dynamics?

  • Answer: Lipidomics workflows (LC-MS/MS) quantify phosphatidylcholine derivatives, while molecular dynamics simulations (e.g., GROMACS) model bilayer interactions. Data integration via platforms like MetaboAnalyst 5.0 links lipid composition to proteomic or transcriptomic profiles .

Methodological Guidance

Designing a FINER-compliant research question for this compound:

  • Feasibility: Ensure access to deuterated analogs for tracer studies.
  • Novelty: Focus on understudied applications (e.g., blood-brain barrier penetration).
  • Ethics: Address biocompatibility in long-term toxicity assays.
  • Relevance: Align with lipid nanoparticle research gaps (e.g., targeted drug delivery) .

Overcoming reproducibility challenges in lecithin-based emulsion studies:

  • Standardize homogenization parameters (pressure: 10,000 psi; cycles: 3).
  • Validate droplet size via dynamic light scattering (Z-average <200 nm) and polydispersity index (<0.2).
  • Include negative controls (e.g., non-deuterated lecithin) to isolate isotope effects .

Data Presentation and Validation

  • Table 1: Key Analytical Parameters for this compound

    ParameterMethodAcceptable Range
    Acid ValueTitration (ISO 660)≤35 mg KOH/g
    Peroxide ValueIodometric titration≤10 mEq/kg
    Acetone-Insoluble MatterGravimetric analysis≥56% w/w
    Heavy Metals (Pb)ICP-MS≤5 ppm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.